D-Cystine dimethyl ester

Übersicht

Beschreibung

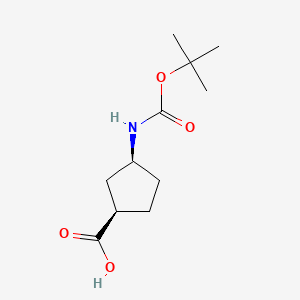

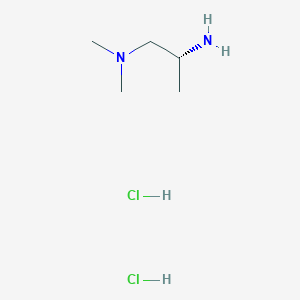

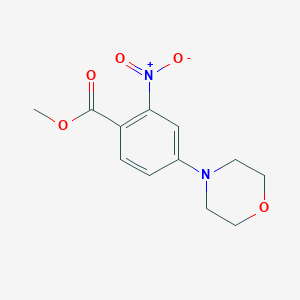

D-Cystine dimethyl ester is a derivative of cystine . It is an unnatural isomer of cysteine . The IUPAC name for this compound is dimethyl 3,3’-disulfanediyl (2S,2’S)-bis (2-aminopropanoate) .

Synthesis Analysis

The synthesis of this compound involves complex biochemical processes. A high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC–MS/MS has been developed for its fermentative production . This method uses monobromobimane (a thiol-specific alkylating reagent) to derivatize thiol molecules like Cys-containing dipeptides .Molecular Structure Analysis

The linear formula of this compound is CH3OCOCH (NH2)CH2SSCH2CH (NH2)COOCH3 . The molecular weight is 268.36 . The InChI code is 1S/C8H16N2O4S2/c1-13-7 (11)5 (9)3-15-16-4-6 (10)8 (12)14-2/h5-6H,3-4,9-10H2,1-2H3/t5-,6-/m1/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 268.36 . It is stored in a freezer . Esters, in general, have polar bonds but do not engage in hydrogen bonding. They are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Antioxidant Effects and Cellular Protection

- Antioxidant Role in Brain Cortex : D-Cystine dimethyl ester (CDME) has been shown to induce oxidative stress markers in the brain cortex of rats, such as lipoperoxidation and protein carbonylation. Cysteamine, used in the treatment of cystinosis, was found to prevent these effects, suggesting the antioxidant potential of cysteamine in conditions with CDME-induced stress (Kessler et al., 2008).

Cellular Metabolism and Transport

- Role in ATP and NaK ATPase Activities : Studies indicate that cellular cystine loading with CDME can reduce intracellular ATP in proximal convoluted tubules, affecting transport activities. The addition of exogenous ATP was shown to ameliorate this effect, highlighting the importance of ATP in cellular transport mechanisms impacted by CDME (Coor et al., 1991).

- Effects on Proximal Tubule Transport : CDME has been used to model cystinosis in vitro, showing that cystine accumulation can inhibit active transport in the proximal convoluted tubule. This offers insights into the mechanism of proximal tubule transport defects seen in cystinosis (Salmon & Baum, 1990).

Intracellular Distribution and Impact

- Intracellular Cystine Distribution : Research has explored the intracellular distribution of cystine in cystine-loaded rabbit proximal tubules, finding significant accumulation in lysosomes. This provides evidence for the lysosomal concentration of cystine and its potential role in cellular damage in conditions like cystinosis (Şakarcan et al., 1994).

Therapeutic Potential and Drug Development

- Novel Therapeutic Approaches : CDME has been evaluated for its effectiveness in treating cystinuria-induced urolithiasis in a mouse model. This research opens avenues for potential therapeutic applications of CDME and its derivatives in treating conditions like cystinuria (Sahota et al., 2014).

Wirkmechanismus

Target of Action

D-Cystine dimethyl ester is a derivative of the amino acid cystine It’s known that cystine and its derivatives play a crucial role in various biochemical processes, including protein synthesis and the formation of disulfide bonds, which are essential for protein structure and function .

Mode of Action

It’s known that cystine derivatives can interact with thiol-containing enzymes These interactions could potentially lead to changes in enzyme activity, affecting various biochemical processes

Biochemical Pathways

This compound may affect several biochemical pathways due to its potential interaction with thiol-containing enzymes . These enzymes are involved in numerous metabolic pathways, and their inhibition or activation could have downstream effects on these pathways.

Pharmacokinetics

It’s known that cystine and its derivatives are generally well-absorbed and distributed throughout the body . They can be metabolized through various pathways, including the transsulfuration pathway, and excreted in the urine .

Result of Action

Given its potential interaction with thiol-containing enzymes, it could potentially affect various cellular processes, including protein synthesis and function

Zukünftige Richtungen

Research on D-Cystine dimethyl ester is ongoing. For instance, it has been studied for its potential to prevent and reverse physical dependence to fentanyl in male rats . Future directions include examining whether ethyl ester and methyl ester derivatives of D-cysteine and D-cystine can reverse opioid-induced respiratory depression without the adverse effects of the L-thiol esters . Another area of interest is the management of patients with cystinuria, a genetic disorder characterized by the formation of cystine stones in the kidneys .

Biochemische Analyse

Biochemical Properties

D-Cystine dimethyl ester participates in several biochemical reactions, primarily due to its disulfide bond and ester groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in redox reactions, such as thioredoxin reductase. The disulfide bond in this compound can be reduced to free thiol groups, which can then participate in further biochemical reactions. Additionally, the ester groups can be hydrolyzed by esterases, releasing free cysteine molecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the redox state of cells by modulating the levels of reactive oxygen species (ROS). This modulation can impact cell signaling pathways that are sensitive to oxidative stress, such as the MAPK and NF-κB pathways. Furthermore, this compound can influence gene expression by altering the redox state of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The disulfide bond in this compound can be reduced by thioredoxin, leading to the formation of free thiol groups. These thiol groups can then interact with other biomolecules, such as proteins and enzymes, through thiol-disulfide exchange reactions. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can be hydrolyzed by esterases, leading to the release of free cysteine. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of the redox state and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular antioxidant capacity and protect against oxidative stress. At high doses, it can induce toxicity and adverse effects, such as oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects of this compound are seen at moderate doses, while high doses lead to detrimental outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfur metabolism and redox regulation. It interacts with enzymes such as thioredoxin reductase and glutathione reductase, which are involved in maintaining cellular redox balance. The compound can also affect metabolic flux by modulating the levels of key metabolites, such as glutathione and cysteine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and distributed to different cellular compartments. The compound can also interact with binding proteins that facilitate its transport and localization within cells. Its distribution can affect its localization and accumulation in specific tissues, influencing its biological activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and lysosomes. Its activity and function can be influenced by its subcellular localization. For example, in the mitochondria, this compound can modulate the redox state and mitochondrial function. In the lysosomes, it can affect the degradation of biomolecules and the recycling of cellular components .

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2/h5-6H,3-4,9-10H2,1-2H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPNPYNCKSWEHA-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSSCC(C(=O)OC)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CSSC[C@H](C(=O)OC)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444996-03-6 | |

| Record name | Methyl(2S)-2-amino-3-{[(2S)-2-amino-3-methoxy-3-oxopropyl]disulphanyl}propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3041891.png)

![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)

![5-Fluoro-benzo[b]thiophene-3-carbaldehyde](/img/structure/B3041906.png)